molecular formula C19H20ClNO4 B13718700 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline CAS No. 1031928-94-5

2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline

Cat. No.: B13718700
CAS No.: 1031928-94-5
M. Wt: 361.8 g/mol
InChI Key: UEGJOBWRIKUBHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves several steps. One common method includes the reaction of 2-chloro-6,8-dimethylquinoline with diethyl malonate under basic conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide. The mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production would also involve stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used; for example, using sodium ethoxide would yield an ethoxy-substituted product.

Scientific Research Applications

2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for clinical use.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6,8-dimethylquinoline: Lacks the vinyl and diethoxycarbonyl groups.

    6,8-Dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline: Lacks the chlorine atom.

    2-Chloro-3-(2,2-diethoxycarbonyl)vinylquinoline: Lacks the methyl groups.

Uniqueness

2-Chloro-6,8-dimethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of both chlorine and diethoxycarbonyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in synthetic chemistry and a valuable tool in research.

Properties

1031928-94-5

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

diethyl 2-[(2-chloro-6,8-dimethylquinolin-3-yl)methylidene]propanedioate

InChI

InChI=1S/C19H20ClNO4/c1-5-24-18(22)15(19(23)25-6-2)10-14-9-13-8-11(3)7-12(4)16(13)21-17(14)20/h7-10H,5-6H2,1-4H3

InChI Key

UEGJOBWRIKUBHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=CC(=CC(=C2N=C1Cl)C)C)C(=O)OCC

Origin of Product

United States

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